4-Cyclopropylidene-1-((4-fluoro-3-methylphenyl)sulfonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Cyclopropylidene-1-((4-fluoro-3-methylphenyl)sulfonyl)piperidine often involves intricate chemical routes to introduce specific functional groups and achieve desired molecular architectures. For instance, derivatives of cyclopropyl- and fluoro-substituted piperidines have been synthesized through processes involving Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine, highlighting the synthetic versatility of these compounds (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and potential interactions. Crystal structure analyses and spectroscopic methods are often employed to elucidate the configurations and conformations of these molecules. For instance, specific substituted piperidine derivatives have been structurally characterized, providing insights into their 3D arrangements and the impacts of different substituents on their overall structure (Aydinli et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be diverse, including nucleophilic substitutions and cycloadditions. These reactions can significantly alter the compound's chemical properties and bioactivity. For example, the cycloaddition reactions of cyclic N-sulfimines with acyclic enones or ynones to create sulfamidate-fused piperidin-4-ones demonstrate the chemical reactivity and potential for generating structurally complex and biologically relevant molecules (Liu et al., 2013).
properties
IUPAC Name |
4-cyclopropylidene-1-(4-fluoro-3-methylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S/c1-11-10-14(4-5-15(11)16)20(18,19)17-8-6-13(7-9-17)12-2-3-12/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMVAEXAPYIYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(=C3CC3)CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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